N-(3-chloro-4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The structure features a 3-chloro-4-fluorophenyl acetamide moiety linked via a sulfanyl bridge to a 4-oxo-thienopyrimidine core substituted with a 3-methoxybenzyl group. The sulfanyl-acetamide linker contributes to conformational flexibility and hydrogen-bonding capacity, critical for molecular recognition .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3S2/c1-30-15-4-2-3-13(9-15)11-27-21(29)20-18(7-8-31-20)26-22(27)32-12-19(28)25-14-5-6-17(24)16(23)10-14/h2-10H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSAKJOWNOYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) enhances lipophilicity and metabolic stability, which are crucial for drug-like properties.
- Thieno[3,2-d]pyrimidine Core : This moiety is known for its diverse pharmacological activities, including anticancer and anti-inflammatory effects.
- Methoxy Group : The methoxy group can influence the compound's interaction with biological targets through electronic effects.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-(3-chloro-4-fluorophenyl)-2-{...} have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that certain thieno[3,2-d]pyrimidine derivatives effectively inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is associated with reduced inflammation and pain. Preliminary data suggest that similar compounds inhibit COX activity effectively.
- Lipoxygenase (LOX) : Compounds in this class have also been evaluated for their ability to inhibit LOX enzymes, which are implicated in inflammatory processes .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(3-chloro-4-fluorophenyl)-2-{...} to various protein targets. These studies indicate strong interactions with active sites due to hydrogen bonding and hydrophobic interactions facilitated by the halogen substituents. This enhances the compound's potential as a lead in drug development targeting specific pathways involved in cancer and inflammation .
Case Studies
-
Case Study 1: Anticancer Efficacy
- A recent study evaluated the anticancer efficacy of a related thieno[3,2-d]pyrimidine derivative in vitro against several cancer cell lines, including MCF-7 and HepG2. The results indicated that compounds with similar structural features exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM.
-
Case Study 2: Anti-inflammatory Activity
- Another investigation focused on the anti-inflammatory properties of related compounds. The study reported that these compounds reduced pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic application for inflammatory diseases.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and Physicochemical Insights
The trifluoromethylphenyl analog exhibits higher lipophilicity but may face metabolic challenges due to the CF3 group’s resistance to oxidation.
Binding Affinity :
- Sulfonamide derivatives (e.g., ) show stronger hydrogen-bonding interactions with target enzymes (e.g., kinases) compared to sulfanyl-acetamide linkers, as observed in crystallographic studies .
- The 3-methoxybenzyl group in the target compound may engage in π-π stacking with aromatic residues in binding pockets, a feature absent in alkyl-substituted analogs .
Metabolic Stability :
- The methoxy group in is prone to demethylation, whereas the target compound’s chloro-fluoro substituents are metabolically inert, suggesting longer half-life .
Synthetic Feasibility: The target compound’s synthesis involves regioselective sulfanyl-acetamide coupling, similar to methods in , but requires careful control of reaction conditions to avoid thienopyrimidine ring oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
